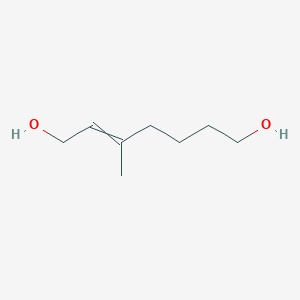![molecular formula C13H17NO B14257182 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde CAS No. 188907-40-6](/img/structure/B14257182.png)
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C13H17NO It is characterized by a cyclobutane ring substituted with a dimethylamino group and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carboxylic acid
Reduction: 2-[4-(Dimethylamino)phenyl]cyclobutan-1-ol
Substitution: Products depend on the nucleophile used, resulting in compounds with different substituents replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclobutane derivatives with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde depends on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound towards its targets.
Comparación Con Compuestos Similares
- 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclopentane-1-carbaldehyde
- 2-[4-(Dimethylamino)phenyl]cyclohexane-1-carbaldehyde
Comparison:
Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopropane, cyclobutane, cyclopentane, cyclohexane).
Reactivity: The reactivity of these compounds can vary based on ring strain and steric factors. Cyclopropane derivatives tend to be more reactive due to higher ring strain compared to cyclobutane and larger rings.
Applications: While all these compounds can be used in organic synthesis, their specific applications may differ based on their structural properties and reactivity.
Propiedades
Número CAS |
188907-40-6 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-14(2)12-6-3-10(4-7-12)13-8-5-11(13)9-15/h3-4,6-7,9,11,13H,5,8H2,1-2H3 |
Clave InChI |
RCBDHRMHOOCGKR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2CCC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


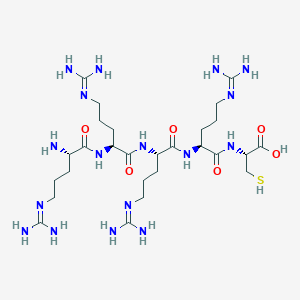

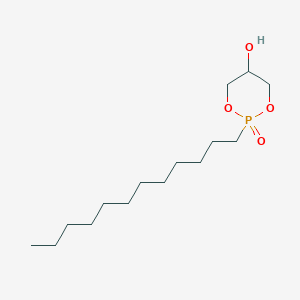
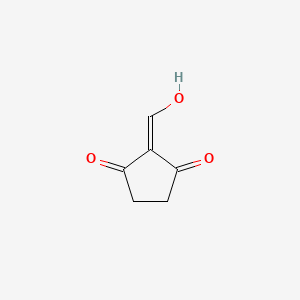
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

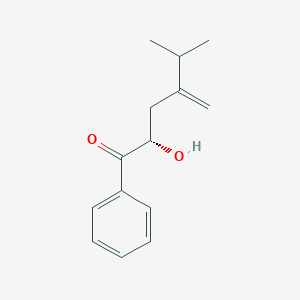
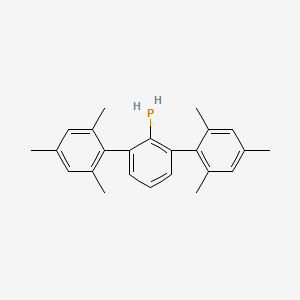
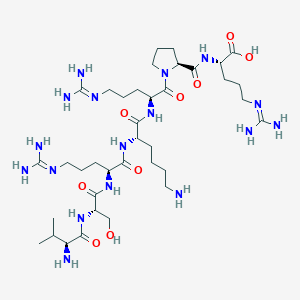
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
